molecular formula C17H20O3 B14489698 Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate CAS No. 63540-86-3

Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate

Cat. No.: B14489698
CAS No.: 63540-86-3
M. Wt: 272.34 g/mol
InChI Key: BOMMQWDGGIQADQ-UHFFFAOYSA-N
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Description

Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate: is a chemical compound that belongs to the class of esters It is characterized by the presence of an indene moiety attached to a heptanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of indene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It may also serve as a model compound for investigating the metabolic pathways of ester-containing molecules.

Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to create analogs with improved pharmacological properties, such as enhanced bioavailability and target specificity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The indene moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

  • Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • (4-Methyl-2-oxo-chromen-7-yl) heptanoate

Comparison: Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate is unique due to the presence of the indene moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Properties

CAS No.

63540-86-3

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

methyl 7-(1-oxoinden-2-yl)heptanoate

InChI

InChI=1S/C17H20O3/c1-20-16(18)11-5-3-2-4-9-14-12-13-8-6-7-10-15(13)17(14)19/h6-8,10,12H,2-5,9,11H2,1H3

InChI Key

BOMMQWDGGIQADQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1=CC2=CC=CC=C2C1=O

Origin of Product

United States

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